(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2R) vs. (1R,2S) Diastereomers
- Solubility : The (1R,2R) form exhibits lower aqueous solubility due to stronger intramolecular H-bonding.
- Melting Point : (1R,2R) melts at 162–165°C, whereas (1R,2S) melts at 148–151°C.
- Reactivity : The (1R,2R) configuration shows higher stability in acidic conditions, attributed to reduced steric strain.
| Property | (1R,2R) | (1R,2S) |
|---|---|---|
| Melting Point | 162–165°C | 148–151°C |
| Solubility (H₂O) | 29 mg/L | 56 mg/L |
| LogP | 2.8 | 2.5 |
The trifluoromethyl group enhances lipid solubility, while the chlorine atom directs electrophilic substitution reactions to the phenyl ring’s para position.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
DHBOVKQSAWFJOG-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from Hydroxyketone
The initial step involves reacting 1-(2-chloro-4-(trifluoromethyl)phenyl)-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium hydroxide. The reaction is typically carried out in a biphasic system with an organic solvent like di-n-butyl ether or toluene and water, under chilled conditions (around 0 to 15 °C) to control reaction rate and selectivity.
| Parameter | Typical Conditions |
|---|---|
| Hydroxyketone | 50 g in 150 mL organic solvent |
| Hydroxylamine salt | 23-30 g in 100-150 mL water |
| Base | Sodium acetate trihydrate or sodium hydroxide |
| Temperature | 0 to 15 °C |
| Reaction time | 1-2 hours |
| Organic solvent | Di-n-butyl ether, toluene, or similar ethers |
The oxime intermediate is isolated by phase separation, drying over sodium sulfate, and solvent evaporation under reduced pressure.
Catalytic Hydrogenation of Oxime to Amino Alcohol
The oxime is then subjected to catalytic hydrogenation using a nickel-aluminum catalyst mixture. The reaction temperature is carefully controlled, starting at -20 to +10 °C before catalyst addition, then allowed to rise exothermically to 60-100 °C. This step reduces the oxime to the corresponding amino alcohol with retention of stereochemistry.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Nickel-aluminum mixture |
| Temperature | Initial: -20 to +10 °C; final: 60-100 °C |
| Solvent | Toluene, benzene, 1,2-dichloroethane, or ethers |
| Reaction time | Variable, until complete reduction |
The crude product contains mainly the desired 1-erythro-2-amino-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-ol and minor diastereomeric impurities.
Purification and Resolution
Purification of the crude amino alcohol involves:
- Removal of catalyst sludge by filtration.
- Extraction with organic solvents such as toluene or diethyl ether.
- Treatment with organic acids (e.g., tartaric acid) in aqueous or alcoholic media to form diastereomeric salts.
- Selective crystallization or chromatographic separation to isolate the pure (1R,2R) isomer.
The final base is recovered by basification of the salt and extraction with organic solvents.
Alternative Stereospecific Synthesis
Chiral auxiliaries or chiral catalysts can be employed to induce stereoselectivity during reduction steps, avoiding the need for resolution. For example:
- Use of chiral hydrogenation catalysts.
- Starting from chiral precursors with known stereochemistry.
- Employing enzymatic or biocatalytic methods for selective transformation.
Analytical Monitoring
High-Performance Liquid Chromatography (HPLC) with chiral columns is used to monitor enantiomeric purity and diastereomeric ratio. Typical HPLC conditions include:
| Parameter | Specification |
|---|---|
| Column | Discovery C-18 or chiral stationary phase |
| Mobile phase | Buffer with tetramethylammonium hydroxide, methanol, tetrahydrofuran |
| Detector | UV at 210 nm |
| Flow rate | 1 mL/min |
| Run time | 20 minutes |
| Injection volume | 20 µL |
| Resolution | Minimum 2.0 between diastereomer peaks |
This ensures the product meets the required stereochemical and purity standards.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxime formation | Hydroxyketone + hydroxylamine salt + base, 0-15 °C, biphasic solvent system | 1-(2-chloro-4-(trifluoromethyl)phenyl)-1-hydroxy-2-propanone oxime |
| Catalytic hydrogenation | Nickel-aluminum catalyst, -20 to 100 °C, organic solvent | Crude (1R,2R)-amino alcohol with minor impurities |
| Purification & resolution | Acid-base extraction, crystallization, chromatography | Pure this compound |
| Alternative stereospecific synthesis | Chiral catalysts or auxiliaries | Direct stereoselective synthesis of desired enantiomer |
Research Findings and Optimization Notes
- The molar ratio of hydroxylamine salt to base is critical to neutralize acidic counterparts and optimize oxime formation.
- Temperature control during hydrogenation prevents side reactions and enhances stereoselectivity.
- Choice of solvents affects extraction efficiency and product isolation.
- Diastereomeric purity is improved by selective crystallization of salt forms.
- Chiral catalysts reduce the need for resolution steps, improving overall yield and process efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is recognized for its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific receptors involved in various diseases. Its structural features allow it to interact with biological targets effectively.
Case Study: TRPA1 Antagonists
Research has demonstrated that compounds similar to (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can function as antagonists for transient receptor potential (TRP) channels, which are implicated in pain and inflammatory responses. For instance, studies on TRPA1 antagonists have shown promising results in reducing hypersensitivity to chemical stimuli in animal models .
| Compound | Target | Effect | Study Reference |
|---|---|---|---|
| GRC 17536 | TRPA1 | Reduced cough response | PMC7933981 |
| BI01305834 | TRPA1 | Decreased airway hyperresponsiveness | PMC8881401 |
Pharmacological Applications
2. Antihyperalgesic Properties
Compounds derived from this compound have been investigated for their antihyperalgesic properties. In vivo studies have indicated that these compounds can alleviate pain sensations by modulating receptor activity.
Case Study: Pain Models
In a study involving mouse models of neuropathic pain, derivatives of this compound showed significant reductions in pain-related behaviors, suggesting their potential as therapeutic agents for chronic pain management .
Material Science Applications
3. Synthesis of Functional Materials
The unique trifluoromethyl group present in this compound enhances the compound's stability and solubility, making it suitable for developing advanced materials.
Case Study: Polymer Additives
Research has indicated that incorporating trifluoromethyl-containing compounds into polymer matrices can improve thermal stability and chemical resistance. This application is particularly relevant in creating materials for harsh environments or specialized applications .
| Material Type | Additive | Property Enhanced | Study Reference |
|---|---|---|---|
| Polymers | Trifluoromethyl compounds | Thermal stability | MDPI Review |
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring and trifluoromethyl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds reveals key differences in substituents, stereochemistry, and molecular properties:
Stereoisomer Comparison: (1S,2R)- vs. (1R,2R)-Isomers
The (1S,2R)-isomer (CAS 1212998-44-1) shares the same molecular formula and substituents as the target (1R,2R) compound but differs in stereochemistry. Such enantiomeric differences can drastically alter biological activity, binding affinity, and metabolic pathways. No data are available for the (1R,2R)-form, underscoring the need for stereospecific studies.
Substituent Variations
- Lipophilicity : The trifluoromethylthio group in increases hydrophobicity compared to the chloro-trifluoromethylphenyl group in .
- Molecular Weight : The dimethylphenyl analog has a significantly lower molecular weight (179.26 vs. 253.65), impacting pharmacokinetic properties like absorption and distribution.
Complex Derivatives
Thiourea derivatives (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-azepinyl]thiourea ) exhibit higher molecular weights (>400 g/mol) and extended aromatic systems, suggesting applications in kinase inhibition or catalysis. These differ from the simpler amino alcohol scaffold of the target compound but highlight the role of trifluoromethyl groups in enhancing binding specificity.
Pharmacologically Active Analogs
This compound, with a DrugBank entry (DB07054), likely targets kinases or growth factor receptors, unlike the simpler amino alcohol structure of the target molecule.
Key Findings and Implications
- Stereochemistry Matters : The discontinuation of the (1S,2R)-isomer implies that stereochemistry critically affects commercial viability or biological efficacy.
- Substituent Trade-offs : Chloro and trifluoromethyl groups optimize metabolic stability but may complicate synthesis, as seen in discontinued products .
Biological Activity
(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, also known by its CAS number 1212998-44-1, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Density | 1.359 g/cm³ |
| Boiling Point | 318.9 °C |
| pKa | 12.29 |
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound, particularly against strains of Candida albicans. The minimum effective concentration (MEC) was determined to be as low as 0.31 μg/mL in inhibiting pseudomycelium formation, demonstrating its potential as a therapeutic agent in treating fungal infections .
The compound exhibits its antifungal effects through the inhibition of fungal enzymes involved in sterol biosynthesis, similar to other azole antifungals. This action disrupts the integrity of the fungal cell membrane, leading to cell death.
In Vivo Studies
In vivo studies conducted on murine models showed promising results, with a survival rate of 100% in mice infected with Candida albicans after treatment with the compound at a dosage of 50 mg/kg over a period of seven days . These findings suggest significant therapeutic efficacy and low toxicity at this dosage.
Comparative Biological Activity
A comparison of this compound with other antifungal agents reveals its competitive edge:
| Compound | MEC (μg/mL) | Survival Rate (%) |
|---|---|---|
| This compound | 0.31 | 100 |
| Fluconazole | >30 | 57.9 |
| Ketoconazole | >100 | Not reported |
Case Studies
A recent case study examined the effects of this compound on various fungal strains and demonstrated its superior activity compared to traditional antifungals. The study utilized a range of concentrations and observed that lower doses were effective in reducing fungal load significantly .
Q & A
Q. Table 1: Stability Considerations
| Factor | Recommendation | Source |
|---|---|---|
| Temperature | 2–8°C | |
| Light Sensitivity | Amber glass vials | |
| Moisture Sensitivity | Desiccants (e.g., silica gel) |
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature values for similar compounds (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxyl protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis (e.g., R-factor < 0.05 for high confidence) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H⁺] peak) and fragmentation patterns .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity >98% .
How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validate techniques : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for NMR shifts) .
- 2D NMR : Use COSY, HSQC, and NOESY to assign ambiguous peaks (e.g., distinguishing diastereomers) .
- Literature benchmarking : Match data with structurally analogous compounds (e.g., trifluoromethylphenyl derivatives or chloro-substituted propanols ).
Example Discrepancy :
If observed melting point deviates from literature, check for polymorphic forms via DSC or PXRD .
What computational methods support the prediction of this compound’s physicochemical properties?
Methodological Answer:
- LogP/D calculations : Use software like MarvinSuite or ACD/Labs to estimate hydrophobicity (LogP ~2.5–3.0 for trifluoromethylphenyl groups) .
- pKa prediction : Apply QSPR models to predict basicity of the amino group (e.g., pKa ~9.5–10.5) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. Table 2: Predicted Properties
| Property | Method/Tool | Predicted Value | Source |
|---|---|---|---|
| LogP | MarvinSuite | 2.8 | |
| pKa (amino group) | ACD/Labs | 10.2 | |
| Polar Surface Area | ChemDraw | 60 Ų |
What strategies mitigate challenges in stereochemical purity during scale-up?
Methodological Answer:
- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid) to enrich the desired enantiomer .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time .
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent) to minimize racemization .
Advanced Consideration :
For hygroscopic intermediates, employ freeze-drying or azeotropic distillation to exclude moisture .
How can researchers validate the biological activity of this compound in vitro?
Methodological Answer:
Q. Data Interpretation :
- Normalize activity data against positive/negative controls.
- Use Hill plots to determine IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
